molecular formula C16H14N2O3 B2386787 (2E)-2-cyano-N-[(furan-2-yl)methyl]-3-(4-methoxyphenyl)prop-2-enamide CAS No. 306311-95-5

(2E)-2-cyano-N-[(furan-2-yl)methyl]-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B2386787
CAS No.: 306311-95-5
M. Wt: 282.299
InChI Key: UMZVZGVSKURDIH-UKTHLTGXSA-N
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Description

(2E)-2-cyano-N-[(furan-2-yl)methyl]-3-(4-methoxyphenyl)prop-2-enamide is a high-purity chemical compound offered for research and development purposes. This synthetic molecule features a prop-2-enamide core structure, characterized by a cyano group, a 4-methoxyphenyl moiety, and a furan-2-ylmethyl functional group. Its distinct molecular architecture, incorporating both furan and methoxyphenyl rings, makes it a valuable intermediate for medicinal chemistry and drug discovery research, particularly in the synthesis and exploration of novel small molecules with potential biological activity. The compound is provided for laboratory use strictly within research and development settings. It is not intended for diagnostic, therapeutic, or any human use. All information presented is for research reference only. Researchers should consult the product's safety data sheet (SDS) and handle the material in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

(E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-20-14-6-4-12(5-7-14)9-13(10-17)16(19)18-11-15-3-2-8-21-15/h2-9H,11H2,1H3,(H,18,19)/b13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZVZGVSKURDIH-UKTHLTGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Protocol

The most widely reported method employs piperidine or pyridine as catalysts in alcoholic solvents:

Reagents :

  • 4-Methoxybenzaldehyde (1.0 equiv)
  • Cyanoacetamide (1.1 equiv)
  • Furfurylamine (1.05 equiv)
  • Piperidine (10 mol%)
  • Methanol or ethanol (solvent)

Procedure :

  • Dissolve 4-methoxybenzaldehyde (10 mmol) and cyanoacetamide (11 mmol) in methanol (50 mL).
  • Add furfurylamine (10.5 mmol) and piperidine (1.0 mmol).
  • Reflux at 65–70°C for 2–4 hours.
  • Cool to 0°C, filter precipitate, and wash with cold methanol.

Yield : 78–85%.

Mechanistic Insight :
The reaction proceeds via enolate formation at the α-position of cyanoacetamide, followed by nucleophilic attack on the aldehyde carbonyl. Piperidine facilitates deprotonation and water elimination, forming the α,β-unsaturated product.

Alternative Catalytic Systems

Biogenic Carbonate Catalysts

Eco-friendly catalysts like calcium carbonate or barium carbonate enable solvent-free synthesis:

Parameter Value
Catalyst loading 5 wt%
Temperature 100°C
Time 1 hour
Yield 82–87%

Advantages : Eliminates solvent use; recyclable for 3 cycles without yield loss.

Metal-Organic Frameworks (MOFs)

HKUST-1 (Cu-based MOF) enhances reaction efficiency:

Condition Outcome
Catalyst loading 10 mg per 1 mmol
Solvent Ethanol
Time 15 minutes
Yield 91%

Note : MOFs provide high surface area and Lewis acid sites, accelerating enolate formation.

Solvent-Free and Ultrasonic-Assisted Methods

Solvent-Free Protocol

Procedure :

  • Mix reagents with 5 mol% L-proline and heat at 80°C for 45 minutes.
    Yield : 76%.

Ultrasonic Irradiation

Conditions :

  • Frequency: 40 kHz
  • Power: 250 W
  • Time: 20 minutes
    Yield : 89%.

Advantages : Reduces reaction time by 75% compared to conventional heating.

Characterization and Quality Control

Spectral Data

Technique Key Signals
IR (KBr) 2215 cm⁻¹ (C≡N), 1660 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C)
¹H NMR (DMSO-d₆) δ 8.21 (s, 1H, NH), 7.45–6.82 (m, 7H, Ar-H), 4.42 (d, 2H, CH₂-furan)
¹³C NMR δ 168.2 (C=O), 152.1 (C≡N), 130.4–114.7 (Ar-C)

Purity Optimization

Recrystallization from ethyl acetate/hexane (1:3) achieves >98% purity (HPLC).

Comparative Analysis of Methods

Method Yield (%) Time Eco-Friendliness
Conventional 78–85 2–4 hours Moderate
Biogenic carbonates 82–87 1 hour High
Ultrasonic 89 20 minutes High
MOF-catalyzed 91 15 minutes Moderate

Key Trend : Catalytic and activation methods improve efficiency but may require specialized equipment.

Challenges and Solutions

  • Byproduct Formation :

    • Issue : Oligomerization of aldehyde.
    • Solution : Use excess cyanoacetamide (1.2 equiv) and low temperatures (0–5°C).
  • Stereochemical Control :

    • Issue : Minor Z-isomer formation (≤5%).
    • Solution : Recrystallization or column chromatography (SiO₂, ethyl acetate/hexane).

Industrial-Scale Considerations

  • Batch Process :
    • 10 kg scale in ethanol achieves 80% yield with 99.5% purity.
  • Continuous Flow :
    • Residence time: 8 minutes; throughput: 1.2 kg/hour.

Emerging Trends

  • Photoredox Catalysis : Visible-light-mediated reactions under development for room-temperature synthesis.
  • Enzyme Catalysis : Lipases (e.g., CAL-B) tested for enantioselective variants, though yields remain low (≤45%).

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-[(furan-2-yl)methyl]-3-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-cyano-N-[(furan-2-yl)methyl]-3-(4-methoxyphenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups allow for various chemical modifications, enabling the design of materials with tailored characteristics.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-[(furan-2-yl)methyl]-3-(4-methoxyphenyl)prop-2-enamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group, furan ring, and methoxyphenyl group could each contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Amide Nitrogen

Example 1 : (2E)-2-cyano-N-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-enamide
  • Key Difference : The amide nitrogen is substituted with a 4-fluorophenyl group instead of furan-2-ylmethyl.
  • Solubility: Reduced solubility compared to the furan-methyl derivative due to increased hydrophobicity. Biological Activity: Fluorinated analogs often exhibit enhanced metabolic stability and target affinity.
Example 2 : (2E)-2-cyano-N-[(E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide
  • Key Difference: The amide is replaced with a methoxyimino group.
  • Stability: The methoxyimino group may confer greater hydrolytic stability compared to the furan-methyl amide.

Variations in the Aryl Group

Example 3 : (2E)-3-(naphthalen-2-yl)-2-cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}prop-2-enamide
  • Key Difference : The 4-methoxyphenyl group is replaced with naphthalen-2-yl .
  • Biological Activity: Extended aromatic systems like naphthalene may enhance π-π stacking interactions with hydrophobic protein pockets.
Example 4 : (2E)-3-(2H-1,3-benzodioxol-4-yl)-2-cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}prop-2-enamide
  • Key Difference : The 4-methoxyphenyl group is substituted with a benzodioxole moiety .
  • Metabolic Stability: The dioxole ring may resist oxidative metabolism better than the methoxy group.

Heterocyclic Modifications

Example 5 : (2E)-2-cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide
  • Key Difference : Incorporation of a morpholin-4-yl group on the phenyl ring.
  • Impact :
    • Solubility : The morpholine group enhances water solubility via its polar tertiary amine.
    • Target Interaction : Morpholine derivatives often exhibit improved binding to kinases and GPCRs due to hydrogen-bonding capabilities.
Example 6 : (2E)-2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(1H-indol-3-yl)prop-2-enamide
  • Key Difference : Replacement of the furan-methyl group with a tetrahydrobenzothiophene-indole hybrid .
  • Metabolism: The indole moiety may increase susceptibility to cytochrome P450 oxidation.

Comparative Data Table

Compound Name Amide Substituent Aryl Group Melting Point (°C) Yield (%) Key Biological Activity
(2E)-2-cyano-N-[(furan-2-yl)methyl]-3-(4-methoxyphenyl)prop-2-enamide (Target) Furan-2-ylmethyl 4-Methoxyphenyl N/A N/A Under investigation
(2E)-2-cyano-N-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-enamide 4-Fluorophenyl 4-Methoxyphenyl N/A N/A Screening compound (ChemDiv)
(2E)-2-cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(naphthalen-2-yl)prop-2-enamide Cyclopenta[b]thiophen-2-yl Naphthalen-2-yl 228–230 51.42 Telomerase inhibition studies
(2E)-2-cyano-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide Thiazol-2-yl 4-Hydroxy-3-methoxyphenyl N/A N/A Kinase inhibition candidate

Key Findings and Implications

Electronic Effects: The cyano group and methoxyphenyl moiety synergize to create a strong electron-withdrawing/electron-donating system, enhancing reactivity toward nucleophilic targets compared to non-cyano analogs .

Solubility Trends : Bulky substituents (e.g., naphthyl, benzodioxole) reduce aqueous solubility but improve lipid bilayer penetration .

Biological Activity : Morpholine and fluorophenyl derivatives show promise in targeting enzymes due to their hydrogen-bonding and electronegative properties .

Synthetic Accessibility : Yields for furan-methyl analogs are generally higher (>50%) compared to complex heterocycles (e.g., tetrahydrobenzothiophenes, 6–30%) .

Biological Activity

(2E)-2-cyano-N-[(furan-2-yl)methyl]-3-(4-methoxyphenyl)prop-2-enamide, also known by its CAS number 306311-95-5, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications in medicinal chemistry.

  • Molecular Formula : C16H14N2O3
  • Molar Mass : 282.29 g/mol
  • Density : 1.227 g/cm³
  • Boiling Point : 543.7 °C

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For instance, it shows promising activity against farnesyltransferase, an enzyme critical for the post-translational modification of proteins involved in cell signaling pathways related to cancer.

Case Studies

  • In vitro Studies :
    • A study conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values of 12 µM and 15 µM, respectively.
    • Mechanistic studies revealed that the compound induces apoptosis through the mitochondrial pathway, evidenced by increased levels of cytochrome c release and activation of caspases.
  • In vivo Studies :
    • In animal models, administration of this compound led to a reduction in tumor size and metastasis in xenograft models, suggesting its potential as a therapeutic agent in cancer treatment.

Data Table: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 (µM)Mechanism of Action
AnticancerMCF-712Induction of apoptosis
AnticancerHT-2915Cell cycle arrest at G1 phase
Enzyme InhibitionFarnesyltransferaseN/AInhibition of protein modification

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The process includes:

  • Formation of the furan ring.
  • Introduction of the cyano group via nucleophilic substitution.
  • Coupling with the methoxyphenyl moiety through amide bond formation.

Q & A

Q. Table 1: Substituent Effects on Bioactivity

Substituent (R)Target IC₅₀ (μM)Notes
4-Methoxyphenyl0.45 (Kinase X)Enhanced solubility
3-Nitrophenyl1.2 (Kinase X)Electron-withdrawing groups reduce potency
Furan-2-yl0.78 (Enzyme Y)π-Stacking with active site
Data synthesized from

Advanced: How is SHELX software applied in crystallographic refinement of this compound?

Methodological Answer:

Data Collection :

  • Collect high-resolution (<1.0 Å) X-ray diffraction data using synchrotron radiation .

Structure Solution :

  • Use SHELXT for phase determination via dual-space methods (e.g., charge flipping) .

Refinement (SHELXL) :

  • Refine anisotropic displacement parameters for non-H atoms.
  • Apply TWIN/BASF commands if twinning is detected (common in enamide crystals) .

Validation :

  • Check R-factor convergence (R₁ < 0.05) and electron density maps (residuals < 0.3 eÅ⁻³) .

Advanced: What strategies enhance the compound’s stability under experimental conditions?

Methodological Answer:

Photostability :

  • Store in amber vials to prevent E→Z isomerization under UV light .

Thermal Stability :

  • Differential Scanning Calorimetry (DSC) shows decomposition >200°C; avoid heating above 150°C .

pH Sensitivity :

  • Maintain pH 6–8 in aqueous buffers to prevent hydrolysis of the cyano group .

Advanced: How do substituents on the phenyl and furan rings modulate bioactivity?

Methodological Answer:

Electron-Donating Groups (e.g., -OCH₃) :

  • Increase solubility and π-π interactions with hydrophobic enzyme pockets (e.g., COX-2) .

Electron-Withdrawing Groups (e.g., -NO₂) :

  • Enhance electrophilicity, improving covalent binding to cysteine residues (e.g., in kinases) .

Heterocyclic Modifications :

  • Replacing furan with thiophene () alters metabolic stability (CYP2D6 clearance reduced by 30%) .

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